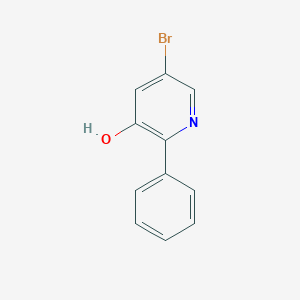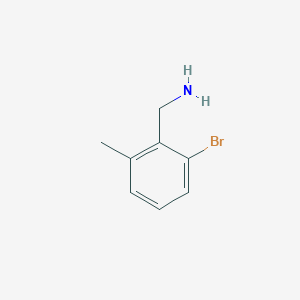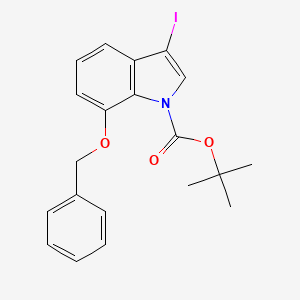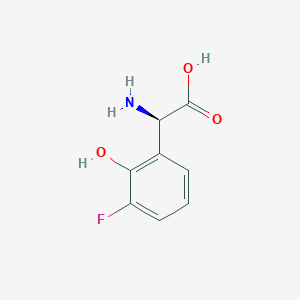
(R)-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid is a chiral amino acid derivative with a fluorine atom and a hydroxyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts. For example, the use of chiral amines or amino alcohols as starting materials can lead to the formation of the desired chiral amino acid through a series of reactions including protection, substitution, and deprotection steps.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for enantiomeric separation and purification.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction with the target. The amino acid moiety can mimic natural substrates or inhibitors, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid
- ®-2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid
- ®-2-Amino-2-(3-methyl-2-hydroxyphenyl)acetic acid
Uniqueness
®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making it a valuable compound in drug design and development.
Propriétés
Formule moléculaire |
C8H8FNO3 |
|---|---|
Poids moléculaire |
185.15 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c9-5-3-1-2-4(7(5)11)6(10)8(12)13/h1-3,6,11H,10H2,(H,12,13)/t6-/m1/s1 |
Clé InChI |
PVQKRYGMIZELKA-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)F)O)[C@H](C(=O)O)N |
SMILES canonique |
C1=CC(=C(C(=C1)F)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12966076.png)

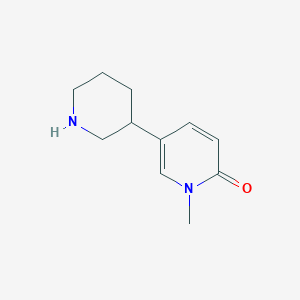
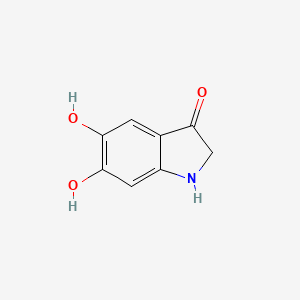
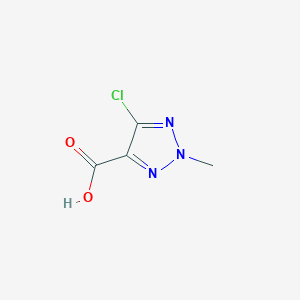

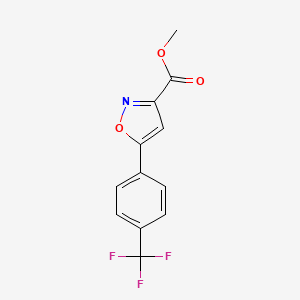

![2-Amino-7-(methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12966111.png)

